N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a trifluoromethyl group, and the other with an isopropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C12H16F3N5 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H16F3N5/c1-8(2)20-7-10(6-18-20)16-4-9-5-17-19(3)11(9)12(13,14)15/h5-8,16H,4H2,1-3H3 |
InChI Key |
SRACIQATEFYBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=C(N(N=C2)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced into the pyrazole ring through a nucleophilic substitution reaction. This can be achieved using trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Second Pyrazole Ring: The second pyrazole ring is formed through a similar reaction involving hydrazine and a β-diketone.
Coupling of the Two Pyrazole Rings: The final step involves the coupling of the two pyrazole rings through a condensation reaction. This is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of pyrazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of the corresponding amine derivatives.
Substitution: The trifluoromethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols. This leads to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of various pathogens and cancer cell lines.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown potential as a lead compound in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the production of coatings and polymers.
Mechanism of Action
The mechanism of action of N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins.
Pathways Involved: The compound affects various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. Its interaction with these pathways leads to the inhibition of cell growth and induction of cell death in cancer cells.
Comparison with Similar Compounds
N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- This compound
- This compound
- This compound
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Uniqueness: : The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability. These properties make it more effective in penetrating cell membranes and resisting metabolic degradation compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
